molecular formula C18H18N2O2 B2598956 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide CAS No. 954721-75-6

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide

Katalognummer: B2598956
CAS-Nummer: 954721-75-6
Molekulargewicht: 294.354
InChI-Schlüssel: PGVPIQUTCISYDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of aliphatic amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen . This structure contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For instance, the compound has been shown to increase monoclonal antibody production in a Chinese hamster ovary cell culture .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its unique structure. For instance, the non-planarity of the pyrrolidine ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide derivatives have been evaluated for their neuroleptic activity, demonstrating potent inhibitory effects on apomorphine-induced stereotyped behavior in rats. This indicates a strong correlation between the structure of these compounds and their neuroleptic activity, making them potential candidates for the treatment of psychosis with fewer side effects compared to traditional drugs like haloperidol and metoclopramide (Iwanami et al., 1981).

Anticancer Properties

Research into substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and related compounds has shown promising anticancer activities. These compounds, synthesized through a common intermediate, have demonstrated potent anti-cancer activity in cell viability assays against various cancer cell lines, suggesting their potential as novel anticancer agents (Soni et al., 2015).

Receptor Interactions

This compound derivatives have been found to interact with various receptors, including dopamine D2-type receptors in the anterior pituitary gland of rats, suggesting their role in modulating neurotransmitter systems. Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications, especially in conditions related to neurotransmitter dysregulation (Meltzer et al., 1983).

Zukünftige Richtungen

The future directions for this compound could involve further structural optimization of its derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, the compound’s potential in innovative research and its promising contributions to various fields suggest that it could be used in diverse scientific applications.

Eigenschaften

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-11-14(13-20(17)16-9-5-2-6-10-16)12-19-18(22)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVPIQUTCISYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.